

Molecular structure of human neurokinin 1 receptor

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure of the Human Neurokinin 1 Receptor (NK1R)

Introduction

The human neurokinin 1 receptor (NK1R), also known as the substance P receptor (SPR), is a prototypic member of the rhodopsin-like family A of G protein-coupled receptors (GPCRs).[1][2] Its primary endogenous ligand is the undecapeptide Substance P (SP), the first neuropeptide discovered in mammals.[1][3] The SP/NK1R system is a key modulator of a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation.[3][4][5] Consequently, NK1R has been a significant therapeutic target, leading to the development of approved antagonist drugs like aprepitant for chemotherapy-induced nausea and vomiting.[3][4][6]

The receptor exists in two main isoforms: a full-length 407-amino acid protein and a truncated 311-amino acid splice variant.[1][7][8] The truncated form, which lacks a significant portion of the C-terminal tail, exhibits a tenfold lower binding affinity for Substance P and altered signaling capabilities.[7][9][10] This guide provides a comprehensive overview of the molecular architecture of the full-length human NK1R, its interaction with ligands, associated signaling pathways, and the experimental methodologies used to elucidate its structure.

Molecular Architecture of NK1R

As a Class A GPCR, the NK1R possesses a canonical seven-transmembrane (7TM) helical structure.[1][2] This architecture consists of an extracellular N-terminal domain, seven hydrophobic alpha-helices that span the cell membrane, three intracellular loops (ICLs), three extracellular loops (ECLs), an intracellular amphipathic helix (helix 8), and an intracellular C-terminal domain.[1][2] A structurally important and conserved feature is a disulfide bridge connecting Cys105 in transmembrane domain 3 (TM3) and Cys180 in the second extracellular loop (ECL2), which helps to stabilize the receptor's tertiary structure.[1]

Recent high-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the receptor's conformational states.[11][12] Crystal structures of NK1R bound to antagonists reveal an inactive conformation, characterized by a deep and narrow orthosteric binding pocket.[3][11][13] In contrast, cryo-EM structures of Substance P-bound NK1R in complex with G proteins capture the receptor in a noncanonical active-state conformation, which is distinct from previously reported GPCR structures and provides a blueprint for G protein binding and signal initiation.[12]

Ligand Recognition and Binding

The binding site for both agonists and antagonists is located within the transmembrane helical bundle.[2] The receptor's ability to bind diverse ligands, from the endogenous peptide SP to small-molecule non-peptide antagonists, underscores its conformational flexibility.

Agonist (Substance P) Binding

Cryo-EM structures have revealed the binding mode of Substance P.[12] The C-terminus of the peptide inserts deep into the receptor's orthosteric core, making critical contacts for receptor activation.[12][14] The N-terminal region of SP, meanwhile, interacts with the extracellular loops and the N-terminal tail of the receptor.[12][15][16][17] This bipartite interaction, involving both the deep pocket and the extracellular surface, is crucial for high-affinity binding and the activation of specific downstream signaling pathways, particularly Gs coupling.[10][14]

Antagonist Binding

Clinically used non-peptide antagonists, including aprepitant and netupitant, occupy the same deep orthosteric pocket as the C-terminus of Substance P.[3][11][18][19] High-resolution crystal structures show that these antagonists form multiple hydrogen bonds and hydrophobic

interactions within the binding site.[18] The binding of these molecules induces and stabilizes a distinct inactive receptor conformation. This conformation sterically blocks the binding of Substance P and cross-links the extracellular ends of helices V and VI, preventing the conformational changes required for receptor activation.[12][19]

Quantitative Binding Data

The affinity of various ligands for the NK1R has been determined through radioligand binding assays. This data is critical for understanding structure-activity relationships and for the development of selective therapeutics.

Ligand	Receptor Isoform/Species	Assay Type	Affinity (IC50 / Ki)	Reference(s)
Aprepitant	Human NK1R	Radioligand Binding	IC50 = 0.1 nM	[20]
Substance P	Full-length NK1R	-	High Affinity (nM range)	[9][10]
Substance P	Truncated NK1R	-	10-fold lower affinity vs. full-length	[7][9][10]

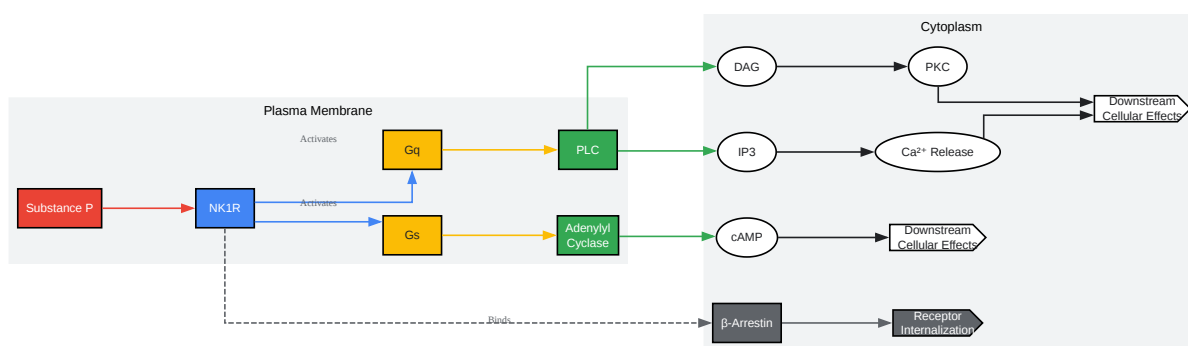
Signal Transduction Pathways

Upon activation by Substance P, NK1R undergoes a conformational change that allows it to engage and activate intracellular heterotrimeric G proteins. The receptor is notably pleiotropic, capable of coupling to multiple G protein subtypes, including Gq, Gs, and to a lesser extent, Gi/o and G12/13.[1][4][10] This promiscuous coupling leads to the initiation of several distinct downstream signaling cascades.

- **Gq Pathway:** This is a primary signaling route for NK1R.[1] The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][8] IP3 diffuses through the cytoplasm to trigger the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC).[2][5][8] This cascade can subsequently activate the mitogen-activated protein kinase (MAPK) pathway.[7][21]

- **Gs Pathway:** NK1R can also couple to Gs proteins. The activated G α s subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8]
- **β -Arrestin Pathway:** Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor's C-terminal tail serves as a docking site for β -arrestins.[1][4] β -Arrestin binding uncouples the receptor from G proteins, leading to signal desensitization, and targets the receptor for internalization via clathrin-dependent mechanisms.[9][22]



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Caption: NK1R canonical signaling pathways via Gq, Gs, and β -arrestin.

Experimental Methodologies

The elucidation of the NK1R structure and its ligand interactions has been made possible by a combination of advanced biochemical and biophysical techniques.

Structural Determination

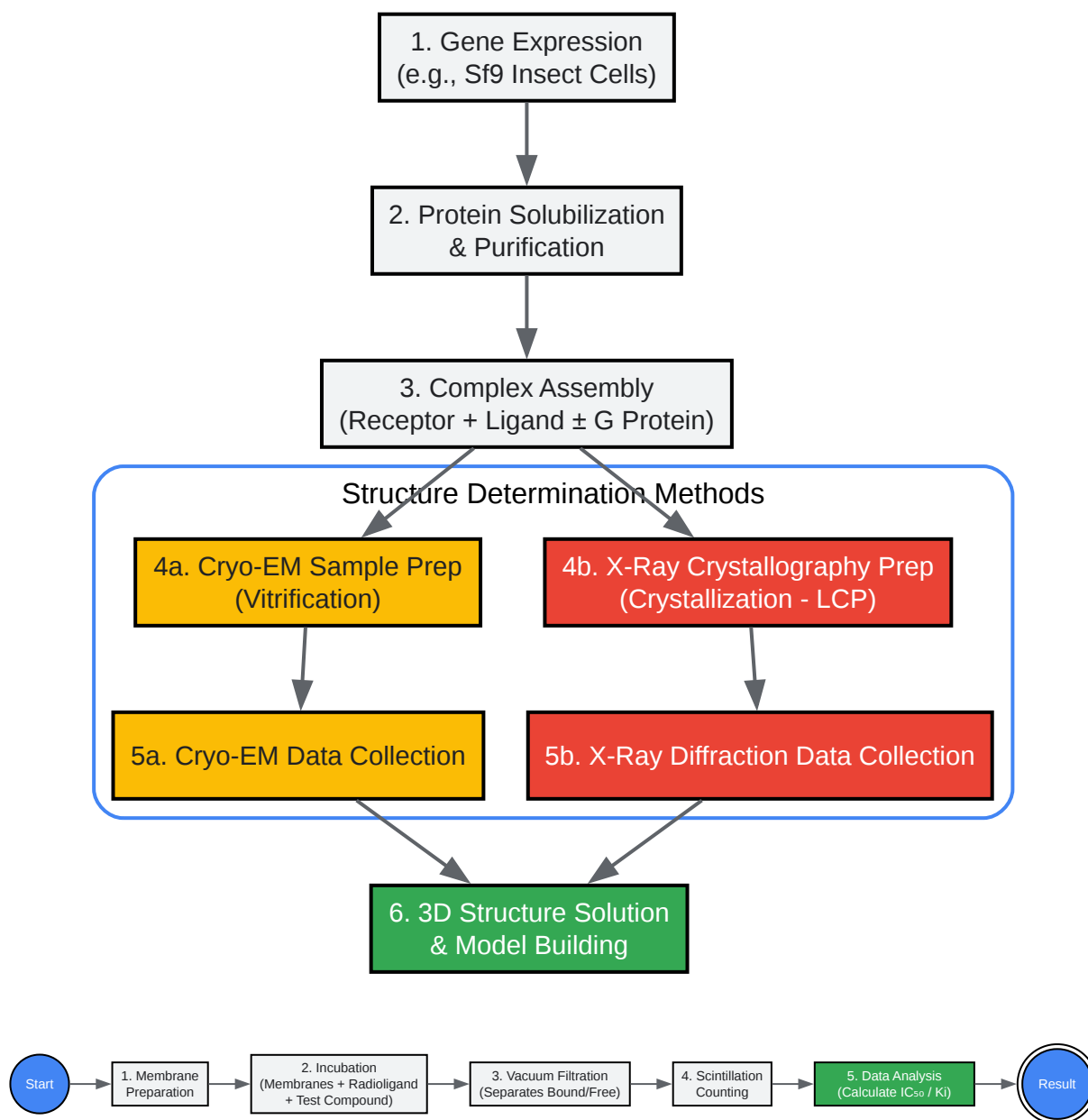
5.1.1 X-ray Crystallography of Antagonist-Bound NK1R High-resolution structures of NK1R in complex with antagonists have been solved using X-ray crystallography.[\[11\]](#)[\[18\]](#)[\[19\]](#)

- **Protein Expression and Purification:** A modified human NK1R construct is expressed in an insect cell system, such as *Spodoptera frugiperda* (Sf9) cells.[\[11\]](#)[\[23\]](#) The receptor is solubilized from cell membranes and purified using affinity chromatography in the presence of a specific antagonist (e.g., aprepitant, netupitant) to stabilize its inactive conformation.
- **Crystallization:** The purified, antagonist-bound receptor is crystallized, often using the lipidic cubic phase (LCP) method.[\[11\]](#) This involves embedding the protein in a lipidic meso-phase, which mimics the native membrane environment and facilitates the growth of well-ordered crystals.
- **Data Collection and Structure Solution:** The crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map and build an atomic model of the receptor-ligand complex.

5.1.2 Cryo-EM of Agonist-Bound NK1R-G Protein Complex The structure of the active, agonist-bound state has been determined using single-particle cryo-electron microscopy.[\[12\]](#)[\[24\]](#)[\[25\]](#)

- **Complex Formation and Purification:** The NK1R is co-expressed with the components of a heterotrimeric G protein (e.g., Gq or Gs). The active complex is formed by adding the agonist Substance P and a single-chain variable fragment (scFv16) that stabilizes the G protein heterotrimer.[\[12\]](#)[\[26\]](#)[\[27\]](#) The entire complex is then purified.
- **Sample Preparation and Vitrification:** The purified complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This vitrification process traps the complexes in a layer of amorphous ice, preserving their native structure.
- **Data Collection and Image Processing:** The vitrified sample is imaged in a transmission electron microscope. Tens of thousands of particle images are collected and subjected to 2D

and 3D classification and reconstruction algorithms to generate a high-resolution 3D density map of the complex.



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